molecular formula C11H15N5O5S B151117 7,8-Dihydro-7-methyl-8-thioxoguanosine CAS No. 127794-14-3

7,8-Dihydro-7-methyl-8-thioxoguanosine

Cat. No. B151117
M. Wt: 329.34 g/mol
InChI Key: RYCBQZRMWCNRMH-UUOKFMHZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,8-Dihydro-7-methyl-8-thioxoguanosine, also known as 8-thio-dG, is a modified nucleoside that has been the subject of scientific research due to its potential applications in the fields of biochemistry and molecular biology. This molecule is structurally similar to guanosine, but has a sulfur atom in place of the oxygen atom at position 8. In

Scientific Research Applications

7,8-Dihydro-7-methyl-8-thioxoguanosine has been used in scientific research for a variety of applications. One of the main areas of research is in the field of nucleic acid chemistry, where 7,8-Dihydro-7-methyl-8-thioxoguanosine has been used as a probe to study DNA and RNA structures and interactions. 7,8-Dihydro-7-methyl-8-thioxoguanosine has also been used in the development of new nucleic acid-based therapeutics, such as antisense oligonucleotides and aptamers.

Mechanism Of Action

The mechanism of action of 7,8-Dihydro-7-methyl-8-thioxoguanosine is not fully understood, but it is believed to be similar to that of guanosine. 7,8-Dihydro-7-methyl-8-thioxoguanosine can be incorporated into DNA and RNA, where it can affect the structure and stability of these molecules. It has also been shown to affect the activity of enzymes involved in nucleic acid metabolism.

Biochemical And Physiological Effects

Studies have shown that 7,8-Dihydro-7-methyl-8-thioxoguanosine can affect the biochemical and physiological properties of nucleic acids. It has been shown to increase the melting temperature of DNA and RNA, indicating that it stabilizes these molecules. 7,8-Dihydro-7-methyl-8-thioxoguanosine has also been shown to affect the activity of enzymes involved in nucleic acid metabolism, such as DNA polymerases and RNA polymerases.

Advantages And Limitations For Lab Experiments

One advantage of using 7,8-Dihydro-7-methyl-8-thioxoguanosine in lab experiments is that it can be easily incorporated into nucleic acids using standard synthetic methods. It also has unique biochemical and physiological properties that can be used to study the structure and function of nucleic acids. However, one limitation of using 7,8-Dihydro-7-methyl-8-thioxoguanosine is that it can be cytotoxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving 7,8-Dihydro-7-methyl-8-thioxoguanosine. One area of research is in the development of new nucleic acid-based therapeutics that incorporate 7,8-Dihydro-7-methyl-8-thioxoguanosine. Another area of research is in the study of the biochemical and physiological effects of 7,8-Dihydro-7-methyl-8-thioxoguanosine on nucleic acids. Additionally, 7,8-Dihydro-7-methyl-8-thioxoguanosine could be used as a probe to study the structure and function of nucleic acids in living cells.

Synthesis Methods

The synthesis of 7,8-Dihydro-7-methyl-8-thioxoguanosine can be achieved through a multi-step process starting from guanosine. One method involves the reaction of guanosine with Lawesson's reagent, which replaces the oxygen atom at position 8 with a sulfur atom. Another method involves the reaction of guanosine with thiourea and hydrogen peroxide, which also results in the formation of 7,8-Dihydro-7-methyl-8-thioxoguanosine.

properties

CAS RN

127794-14-3

Product Name

7,8-Dihydro-7-methyl-8-thioxoguanosine

Molecular Formula

C11H15N5O5S

Molecular Weight

329.34 g/mol

IUPAC Name

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-8-sulfanylidene-1H-purin-6-one

InChI

InChI=1S/C11H15N5O5S/c1-15-4-7(13-10(12)14-8(4)20)16(11(15)22)9-6(19)5(18)3(2-17)21-9/h3,5-6,9,17-19H,2H2,1H3,(H3,12,13,14,20)/t3-,5-,6-,9-/m1/s1

InChI Key

RYCBQZRMWCNRMH-UUOKFMHZSA-N

Isomeric SMILES

CN1C2=C(NC(=NC2=O)N)N(C1=S)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

SMILES

CN1C2=C(N=C(NC2=O)N)N(C1=S)C3C(C(C(O3)CO)O)O

Canonical SMILES

CN1C2=C(NC(=NC2=O)N)N(C1=S)C3C(C(C(O3)CO)O)O

synonyms

7,8-dihydro-7-methyl-8-thioxoguanosine

Origin of Product

United States

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